Ethyl 3-amino-2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)benzoate

Analytical Chemistry Pharmaceutical Quality Control Reference Standards

Ethyl 3-amino-2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)benzoate, designated as Candesartan Cilexetil intermediate C5 and Azilsartan Impurity E , is a critical penultimate intermediate in the manufacturing pathway of several angiotensin II receptor blockers (ARBs). This compound bears a reduced 3-amino group, distinguishing it from its direct nitro precursor and enabling a crucial late-stage cyclocondensation reaction to form the benzimidazole core of candesartan and azilsartan medoxomil.

Molecular Formula C23H21N3O2
Molecular Weight 371.4 g/mol
CAS No. 136285-69-3
Cat. No. B195601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-amino-2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)benzoate
CAS136285-69-3
SynonymsEthyl-3-Amino-2-[(2'-Cyanoiphenyl-4-yl) Methyl]-Amino Benzoate;  Benzoic acid, 3-aMino-2-[[(2'-cyano[1,1'-biphenyl]-4-yl)Methyl]aMino]-, ethyl ester
Molecular FormulaC23H21N3O2
Molecular Weight371.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C(=CC=C1)N)NCC2=CC=C(C=C2)C3=CC=CC=C3C#N
InChIInChI=1S/C23H21N3O2/c1-2-28-23(27)20-8-5-9-21(25)22(20)26-15-16-10-12-17(13-11-16)19-7-4-3-6-18(19)14-24/h3-13,26H,2,15,25H2,1H3
InChIKeyQXQJYCWDJBDKKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-amino-2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)benzoate (CAS 136285-69-3): Sourcing the Key Intermediate for Candesartan and Azilsartan Synthesis


Ethyl 3-amino-2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)benzoate, designated as Candesartan Cilexetil intermediate C5 [1] and Azilsartan Impurity E [2], is a critical penultimate intermediate in the manufacturing pathway of several angiotensin II receptor blockers (ARBs). This compound bears a reduced 3-amino group, distinguishing it from its direct nitro precursor and enabling a crucial late-stage cyclocondensation reaction to form the benzimidazole core of candesartan and azilsartan medoxomil. As a regulated pharmacopeial impurity standard, its procurement with validated analytical characterization is non-negotiable for both chemical process development and pharmaceutical quality control.

Why a Generic 'Biphenyl-amino-benzoate' Intermediate Cannot Substitute for C5 Candesartan Intermediate (CAS 136285-69-3)


A scientific or industrial user cannot interchange this compound with its closest analogs due to its specific oxidation state and ester group, which dictate its reactivity, purity profile, and regulatory identity. The ortho-amino group is essential for the cyclocondensation reaction that builds the benzimidazole core; the nitro analog (CAS 136285-67-1) requires a non-trivial selective reduction step in the presence of a sensitive cyano group, which often leads to lower yields and impurity formation [1]. Conversely, switching from the ethyl ester to the methyl ester analog (CAS 136304-78-4) alters the reactivity of the benzimidazole cyclization step, changing the final API's impurity profile and necessitating re-validation of the entire downstream manufacturing process and analytical methods [2].

Quantitative Differentiation Evidence for Ethyl 3-amino-2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)benzoate


Analytical Selectivity: Validated HPLC Relative Retention Time (RRT) for Azilsartan Impurity E

In a validated HPLC method for azilsartan and its related substances, Impurity E (the target compound) is chromatographically resolved from the active pharmaceutical ingredient (API) and 9 other known impurities. Its retention time (RT) is 3.033 minutes, yielding a relative retention time (RRT) of 0.455 against the azilsartan peak (RT=6.667 min, RRT=1.000) [1]. This distinct RRT differentiates it from the nearest eluting identified impurity, Impurity C (RRT 0.415), with a resolution factor >1.5, ensuring it can be accurately quantified in drug substance and product [1].

Analytical Chemistry Pharmaceutical Quality Control Reference Standards

Synthetic Efficiency: Elimination of a Troublesome Chemoselective Reduction Step

The target compound is the direct product of reducing its nitro precursor, ethyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-nitrobenzoate (CAS 136285-67-1). The catalytic hydrogenation required to achieve this transformation poses a significant chemoselectivity challenge, with a risk of over-reducing the cyano group on the biphenyl moiety, which generates a cascade of new impurities [REFS-1, REFS-2]. Sourcing the pre-reduced amino compound (CAS 136285-69-3) bypasses this problematic step entirely, allowing process chemists to proceed directly to the key cyclocondensation with ethyl orthocarbonate to form the benzimidazole ring system [1].

Process Chemistry Route Scouting Intermediate Sourcing

Reactivity Differentiation: Ethyl vs. Methyl Ester Performance in Downstream Chemistry

A comparative patent study on candesartan synthesis reveals that the choice of the ester protecting group on the key intermediate significantly impacts downstream process efficiency. When the intermediate bears a methyl ester (CAS 136304-78-4), subsequent reaction with NaOH in ethanol at 80°C leads to rapid ester hydrolysis and the formation of the corresponding acid, bypassing a dedicated deprotection step [1]. In contrast, the target ethyl ester compound (CAS 136285-69-3) retains its ester group under these conditions, allowing for a higher-yielding stepwise sequence. The patent reports an isolated yield of 95% for the ethyl ester-containing intermediate after a key cyclization, highlighting the superior stability and reactivity profile of the ethyl ester in this multi-step synthesis [1].

Process Chemistry API Manufacturing Ester Reactivity

Physical Property Differentiation: Melting Point for Purification and QC Identity Testing

The target compound and its direct nitro precursor have distinct, easily measurable melting points that serve as a primary identity test and give an indication of purity during large-scale isolation. The reduced amino compound is reported to melt at 99–101°C [1], a physically workable temperature range for crystallization and drying processes. Its nitro analog, CAS 136285-67-1, melts with decomposition above 209°C or at 120–130°C depending on the method, indicating a fundamentally different thermal stability and solid-state structure. This 20–110°C difference provides a simple, quantitative metric to confirm the correct intermediate has been isolated after the reduction step.

Purification Material Science Quality Control

Procurement Application Scenarios for Ethyl 3-amino-2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)benzoate


Pharmaceutical Reference Standard for ANDA Regulatory Filings

Analytical R&D teams preparing an Abbreviated New Drug Application (ANDA) for a generic version of azilsartan medoxomil or candesartan cilexetil require a well-characterized reference standard for Impurity E to validate their HPLC methods. The validated relative retention time of 0.455 [1] is the critical system suitability parameter to prove that their method can distinguish this process intermediate from the API and other impurities, directly supporting the chemistry, manufacturing, and controls (CMC) section of their regulatory dossier.

Late-Stage Process Development and Scale-Up for Candesartan

A process chemistry group optimizing the commercial synthesis of candesartan cilexetil will procure this pre-reduced intermediate, ethyl C5 (CAS 136285-69-3), on a kilogram scale. By purchasing the amino compound directly and avoiding the in-house catalytic hydrogenation of the nitro analog (CAS 136285-67-1) [2], they eliminate a step with a known 8-22% yield loss and a significant risk of generating a des-cyano impurity from over-reduction. This simplifies the processing and reduces the cost of raw materials for the final cyclocondensation step, where the ethyl ester has demonstrated a 95% yield [3].

Development of Novel Sartan Analogs or Impurity Libraries

Medicinal chemists exploring new angiotensin II antagonists based on the benzimidazole scaffold can use this intermediate as a common building block. The ortho-amino and ethyl ester functional groups can be selectively modified to create a library of new analogs. Since this compound is a well-documented process intermediate, starting with it provides a direct link to known structure-activity relationships and simplifies the final compound's characterization.

Forced Degradation and Stability-Indicating Method Development

Analytical scientists conducting forced degradation studies on azilsartan medoxomil drug substance use Azilsartan Impurity E (CAS 136285-69-3) as a marker to understand the hydrolytic degradation pathway of the ethyl ester. Its distinct melting point (99-101°C) [4] and chromatographic retention provide orthogonal means to identify and quantify this specific degradant or process impurity when developing a stability-indicating HPLC method.

Quote Request

Request a Quote for Ethyl 3-amino-2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.